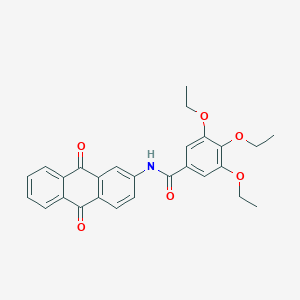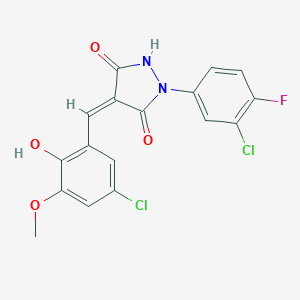
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features an anthracene core with two ketone groups at positions 9 and 10, and a benzamide moiety substituted with three ethoxy groups at positions 3, 4, and 5.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 9,10-anthraquinone with 3,4,5-triethoxybenzoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone core can be further oxidized to form more complex quinone derivatives.
Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The ethoxy groups on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of more oxidized anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The anthraquinone core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can generate reactive oxygen species (ROS) that induce oxidative stress in cells, contributing to its cytotoxic effects. The benzamide moiety may also interact with various enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
Similar Compounds
9,10-anthraquinone: The parent compound with similar structural features but lacking the benzamide moiety.
Mitoxantrone: A synthetic anthraquinone derivative used as an anticancer drug.
Doxorubicin: Another anthraquinone derivative with potent anticancer activity.
Uniqueness
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide is unique due to the presence of the triethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural modification enhances its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
6244-80-0 |
|---|---|
分子式 |
C27H25NO6 |
分子量 |
459.5 g/mol |
IUPAC 名称 |
N-(9,10-dioxoanthracen-2-yl)-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C27H25NO6/c1-4-32-22-13-16(14-23(33-5-2)26(22)34-6-3)27(31)28-17-11-12-20-21(15-17)25(30)19-10-8-7-9-18(19)24(20)29/h7-15H,4-6H2,1-3H3,(H,28,31) |
InChI 键 |
MKQVDSXQKADBBA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B326967.png)
![3-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-thiophenecarboxylate](/img/structure/B326970.png)

![2,4-dichloro-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B326972.png)
![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-3-iodobenzamide](/img/structure/B326973.png)
![4-tert-butyl-N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B326974.png)
![3-bromo-N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]-4-ethoxybenzamide](/img/structure/B326975.png)
![N-{[3-chloro-4-(pyrrolidin-1-yl)phenyl]carbamothioyl}biphenyl-4-carboxamide](/img/structure/B326976.png)
![3-({1-[4-(Ethoxycarbonyl)phenyl]-3,5-dioxo-4-pyrazolidinylidene}methyl)phenyl 2-thiophenecarboxylate](/img/structure/B326977.png)
![3-bromo-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B326981.png)
![3-butoxy-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B326982.png)
![2,5-dichloro-N-{[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B326983.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]biphenyl-4-carboxamide](/img/structure/B326984.png)
![N-(5-bromo-1-naphthoyl)-N'-[3-chloro-4-(1-pyrrolidinyl)phenyl]thiourea](/img/structure/B326986.png)
